molecular formula C19H18FN3O3S2 B2942901 2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole CAS No. 941918-67-8

2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole

Cat. No.: B2942901
CAS No.: 941918-67-8
M. Wt: 419.49
InChI Key: WRNLSWRWLPBSCG-UHFFFAOYSA-N
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Description

2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core, a piperazine ring, and a fluorobenzoyl group, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a variety of cellular processes and proteins, indicating a broad spectrum of potential targets.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often resulting in changes to cellular processes . For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. For instance, some thiazole derivatives have been found to have antiviral activity, suggesting they may interfere with viral replication pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability, as solubility can influence absorption and distribution.

Result of Action

Given the broad range of biological activities associated with thiazole derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. The process often includes:

    Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Introduction of Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where piperazine reacts with an appropriate electrophile.

    Attachment of Fluorobenzoyl Group: The fluorobenzoyl group is attached through acylation reactions, using reagents like 2-fluorobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
  • 2-[4-(2-methoxyphenyl)piperazin-1-yl]alkyl-1H-benzo[d]imidazoles
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methanesulfonyl group, in particular, may enhance its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-fluorophenyl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S2/c1-28(25,26)16-8-4-7-15-17(16)21-19(27-15)23-11-9-22(10-12-23)18(24)13-5-2-3-6-14(13)20/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNLSWRWLPBSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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